(3-Chloro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid
Overview
Description
(3-Chloro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid is a useful research compound. Its molecular formula is C14H22BClN2O3 and its molecular weight is 312.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, (3-Chloro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid would act as a nucleophile . The reaction involves the transmetalation of the boronic acid to a palladium complex . This is followed by the oxidative addition of an electrophilic organic group to the palladium, forming a new Pd–C bond .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, in which this compound participates, is a key step in the synthesis of many organic compounds . These compounds could potentially affect various biochemical pathways depending on their structure and function.
Result of Action
As a participant in suzuki–miyaura cross-coupling reactions, this compound contributes to the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds with potential biological activity.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . The nature of the organoboron reagents used, including this compound, contributes to the environmentally benign nature of the reaction .
Properties
IUPAC Name |
[3-chloro-4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BClN2O3/c1-17-6-8-18(9-7-17)5-2-10-21-14-4-3-12(15(19)20)11-13(14)16/h3-4,11,19-20H,2,5-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBGKBMRGHYRKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCCN2CCN(CC2)C)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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